![molecular formula C27H22F3NO4 B2559050 (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2137777-76-3](/img/structure/B2559050.png)
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
The compound “(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2127056-86-2 . It has a molecular weight of 431.46 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H22FNO4/c27-17-11-9-16 (10-12-17)22-13-28 (14-23 (22)25 (29)30)26 (31)32-15-24-20-7-3-1-5-18 (20)19-6-2-4-8-21 (19)24/h1-12,22-24H,13-15H2, (H,29,30)/t22-,23+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Scientific Research Applications
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is recognized for its role in protecting hydroxy-groups during the synthesis process. It allows for the selective removal in the presence of base-labile protecting groups without affecting them, making it an invaluable tool in the synthesis of complex organic molecules, such as nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Material Science and Polymer Synthesis
Aromatic polyamides containing ether and fluorenylidene groups, derived from diphenylfluorene-based aromatic diacids, demonstrate excellent solubility in organic solvents and high thermal stability. These materials are promising for advanced applications due to their mechanical properties and thermal resistance (Hsiao, Yang, & Lin, 1999).
Chemical Synthesis and Drug Design
The molecule has been utilized in the design and synthesis of potential inhibitors targeting specific proteins such as influenza neuraminidase, demonstrating the compound's utility in the development of antiviral drugs. This includes the development of core structures for inhibitors with significant potency (Wang et al., 2001).
Analytical Chemistry and Sensing Applications
Heteroatom-containing organic fluorophores derived from the fluorenyl group have shown potential as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) characteristics and can function as chemosensors for detecting acidic and basic organic vapors, highlighting their versatility in analytical applications (Yang et al., 2013).
Coordination Chemistry and Luminescence
Lanthanide-based coordination polymers assembled from fluorene derivatives have been studied for their photophysical properties. These materials offer insights into the design of luminescent materials with potential applications in lighting, displays, and bioimaging due to their distinct light-harvesting and emission characteristics (Sivakumar et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO4/c28-27(29,30)26(24(32)33)16-31(14-23(26)17-8-2-1-3-9-17)25(34)35-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,32,33)/t23-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCINRSIFTUWGT-OZXSUGGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
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